molecular formula C9H6ClFN2O2S B1462635 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1153042-04-6

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1462635
CAS No.: 1153042-04-6
M. Wt: 260.67 g/mol
InChI Key: NUNUGOLKMWWBRK-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-(2-fluorophenyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1-(2-fluorophenyl)-1H-pyrazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent hydrolysis.

    Oxidation: Oxidizing agents like H2O2 are used in aqueous or organic solvents, depending on the desired product.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes and receptors.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-(2-fluorophenyl)-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    1-(2-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNUGOLKMWWBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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